N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide

Catalog No.
S13125850
CAS No.
919771-99-6
M.F
C11H17N3O3S
M. Wt
271.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide

CAS Number

919771-99-6

Product Name

N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide

IUPAC Name

N-(2-aminoethyl)-4-(ethylsulfamoyl)benzamide

Molecular Formula

C11H17N3O3S

Molecular Weight

271.34 g/mol

InChI

InChI=1S/C11H17N3O3S/c1-2-14-18(16,17)10-5-3-9(4-6-10)11(15)13-8-7-12/h3-6,14H,2,7-8,12H2,1H3,(H,13,15)

InChI Key

BDVVFIPAODLSCE-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN

N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide is a chemical compound characterized by its unique structure that combines an aminoethyl group with an ethylsulfamoyl moiety attached to a benzamide framework. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases and conditions.

The molecular formula for N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide is C₁₁H₁₅N₃O₂S, which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features a benzene ring with an amide group and a sulfamoyl group that enhances its biological activity.

Typical for amides and sulfonamides. These include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The ethylsulfamoyl group can participate in nucleophilic substitutions, allowing for modifications that might enhance biological activity.
  • Acylation: The amino group can react with various acylating agents to form new derivatives, potentially altering the compound's pharmacological properties.

Research indicates that N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide exhibits significant biological activity. It has been studied for its potential as an antibacterial agent, particularly against resistant strains of bacteria. The presence of the sulfamoyl group is known to enhance antibacterial properties by inhibiting bacterial folate synthesis, which is crucial for DNA replication and repair.

Additionally, this compound has shown promise in anti-inflammatory and analgesic activities, making it a candidate for further development in therapeutic applications.

The synthesis of N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide typically involves several key steps:

  • Formation of Ethylsulfamoyl Group: This can be achieved by reacting an appropriate sulfonyl chloride with an amine.
  • Amidation Reaction: The ethylsulfamoyl intermediate is then reacted with 4-aminobenzamide under suitable conditions (e.g., using coupling reagents like EDC or DCC) to form the target compound.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide has several applications:

  • Pharmaceutical Development: Due to its antibacterial and anti-inflammatory properties, it is being explored for the development of new antimicrobial agents.
  • Research: It serves as a valuable tool in biochemical research to study mechanisms of action related to bacterial resistance.
  • Potential Drug Formulation: Its unique structure may allow it to be formulated into various drug delivery systems.

Interaction studies have highlighted the ability of N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide to bind with specific biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound interacts with bacterial enzymes involved in folate synthesis.
  • Molecular Docking Studies: Computational methods are used to predict how the compound fits into the active sites of target proteins, providing insights into its mechanism of action.

Several compounds share structural similarities with N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
N-(2-Aminoethyl)-4-sulfamoylbenzamideSimilar sulfamoyl groupDemonstrates strong antibacterial activity
N-(2-Aminoethyl)-4-methoxybenzamideContains a methoxy groupExhibits different solubility and bioavailability
4-AminobenzenesulfonamideLacks aminoethyl substitutionPrimarily used as a diuretic, differing pharmacological profile
Ethyl 4-sulfamoylbenzoateEster derivativeMore lipophilic, affecting absorption characteristics

N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide stands out due to its specific combination of functional groups that provide enhanced biological activity compared to simpler analogs. Its unique structural features enable it to interact effectively with biological targets while maintaining favorable pharmacokinetic properties.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

271.09906259 g/mol

Monoisotopic Mass

271.09906259 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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